Tridecadienoic acid

Description

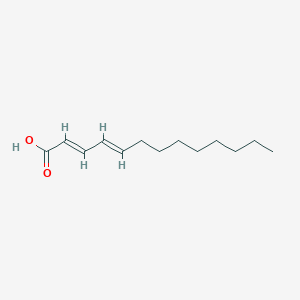

Structure

3D Structure

Properties

CAS No. |

2307894-61-5 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Tridecadienoic Acid

Enzymatic Biogenesis of Tridecadienoic Acid and its Derivatives

The formation of this compound is a multi-step process involving several key enzymes that transform polyunsaturated fatty acids into this bioactive compound.

Lipoxygenase-Mediated Transformations

Lipoxygenases (LOXs) are non-heme iron-containing enzymes that play a crucial role in the biosynthesis of oxylipins, a family of oxygenated fatty acids. jst.go.jpjst.go.jp These enzymes catalyze the introduction of molecular oxygen into polyunsaturated fatty acids, leading to the formation of fatty acid hydroperoxides. jst.go.jpresearchgate.net

The biosynthesis of this compound often begins with the oxidation of linoleic acid or α-linolenic acid by lipoxygenases. researchgate.net This enzymatic action specifically yields 13-hydroperoxy-octadecadienoic acid (13-HPODE) from linoleic acid and 13-hydroperoxylinolenic acid (13-HPOT) from α-linolenic acid. jst.go.jpresearchgate.net In a key discovery, it was reported that under anaerobic conditions in a soybean lipoxygenase/linoleate (B1235992) system, the primary product, 13-HPODE, undergoes structural rearrangements to form 13-oxo-tridecadienoic acid (13-OTA). jst.go.jpjst.go.jp Similarly, an enzyme from the alga Chlorella pyrenoidosa can cleave the 13-hydroperoxide derivatives of both linoleic and linolenic acids to produce 13-oxo-9(Z),11(E)-tridecadienoic acid (13-OTA). researchgate.net

Following the formation of hydroperoxides, the enzyme hydroperoxide lyase (HPL) catalyzes the cleavage of these molecules. nih.govebi.ac.uk HPL is responsible for breaking down fatty acid hydroperoxides into shorter-chain aldehydes and oxo-acids. tandfonline.comoup.com Specifically, a homolytic HPL in soybean cotyledons has been shown to catalyze the cleavage of 13-hydroperoxylinolenic acid to form 13-oxo-trideca-9,11-dienoic acid. nih.govebi.ac.uk This homolytic cleavage results in the formation of an alcohol or hydrocarbon and an ω-oxo acid. gerli.com The activity of this enzyme in soybean cotyledons was found to be significantly enhanced by elicitation, suggesting a role in plant defense mechanisms. nih.govebi.ac.uk

The conversion of fatty acid hydroperoxides to oxo-fatty acids like 13-OTA is understood to proceed through radical intermediates. jst.go.jp The process involves the β-scission of fatty acid alkoxyl radicals. jst.go.jpjst.go.jp In lipoxygenase systems, the generation of linoleate alkoxyl radicals from hydroperoxy octadecadienoic acids is catalyzed by ferrous lipoxygenase in a pseudoperoxidase reaction. jst.go.jp It is proposed that a radical-radical dismutation between a fatty acid alkoxyl radical and a fatty acid peroxyl radical is a key step in the catalytic production of oxo-fatty acids. jst.go.jp The formation of these radical intermediates is influenced by oxygen content; lower oxygen levels favor the dissociation of the fatty acid allyl radical-ferrous lipoxygenase complex, facilitating the subsequent reactions. jst.go.jp

Role of Homolytic Hydroperoxide Lyase (HPLS) Activity

Involvement of Cytochrome P-450 Enzymes in Hydroperoxide Cleavage

Fatty acid hydroperoxide lyase (HPL) is classified as a unique subfamily of cytochrome P450 enzymes (CYP74). tandfonline.comoup.com Unlike typical P450 monooxygenases that require molecular oxygen and a reducing equivalent, HPL utilizes the fatty acid hydroperoxide substrate directly. tandfonline.com For instance, a cDNA for tomato fruit HPL (LeHPL) was identified and found to have the highest activity with the 13-hydroperoxide of linolenic acid, followed by that of linoleic acid. tandfonline.comoup.com

In addition to HPL, other cytochrome P-450 enzymes are involved in the reductive cleavage of hydroperoxides. Purified rabbit liver microsomal cytochrome P-450 form 2 (P-450 IIB4) has been shown to catalyze the reductive cleavage of 13-hydroperoxy-9,11-octadecadienoic acid to produce 13-oxo-9,11-tridecadienoic acid and pentane (B18724). capes.gov.brosti.gov The alcohol-inducible form, cytochrome P-450 form 3a (P-450 IIE1), is particularly active in this reductive β-scission. capes.gov.brosti.gov This reaction is also supported by fatty acid hydroperoxides in the P450-mediated oxidation of other compounds. nih.gov

Auxiliary Enzymes in Unsaturated Fatty Acid β-Oxidation Pathways

While the primary pathway for this compound formation involves lipoxygenases and hydroperoxide lyases, the broader context of fatty acid metabolism is relevant. The β-oxidation pathway is the major catabolic process for breaking down fatty acids to produce energy. wikipedia.orgaocs.org This process involves a series of enzymatic steps that shorten the fatty acid chain by two carbons in each cycle, generating acetyl-CoA. wikipedia.orgnih.gov

For unsaturated fatty acids, the standard β-oxidation pathway requires auxiliary enzymes to handle the double bonds. nih.gov Although not directly forming this compound, these pathways highlight the complex enzymatic machinery available for fatty acid modification within the cell. The oxidation of fatty acids can occur in different cellular compartments, including the mitochondria and peroxisomes. nih.gov Peroxisomal β-oxidation is particularly important for very long-chain fatty acids. wikipedia.orgnih.gov

Role of Δ3,Δ2-Enoyl-CoA Isomerase and 2,4-Dienoyl-CoA Reductase

Metabolic Fates and Turnover

Once formed, this compound intermediates are rapidly channeled into subsequent metabolic steps, either for complete breakdown to generate energy or for conversion into other bioactive molecules.

The primary catabolic fate for acyl-CoA intermediates like 2-trans,7-cis-tridecadienoic acid is further degradation through the β-oxidation spiral. researchgate.netresearchgate.net Following its formation, this intermediate undergoes at least one more cycle of β-oxidation. nih.govresearchgate.netresearchgate.net Each cycle of β-oxidation consists of four enzymatic steps: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, oxidation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by β-ketoacyl-CoA thiolase. libretexts.org This process sequentially removes two-carbon units in the form of acetyl-CoA from the fatty acid chain. libretexts.orgnih.gov The acetyl-CoA produced can then enter the citric acid cycle for energy production or be used in other biosynthetic pathways. nih.govmit.edu This continued catabolism ensures the complete breakdown of the carbon skeleton derived from the original long-chain fatty acid.

This compound exists in an equilibrium with its corresponding oxo-derivatives, particularly within the oxylipin pathway. The compound 13-oxo-9(Z),11(E)-tridecadienoic acid is a non-volatile C13 compound generated alongside volatile C5 compounds from the enzymatic cleavage of 13-hydroperoxides derived from linoleic or linolenic acid. acs.orgnih.govfrontiersin.org This reaction, catalyzed by lipoxygenase (LOX) isoenzymes under certain conditions, represents a significant branch in the metabolism of fatty acid hydroperoxides. db-thueringen.denih.govfrontiersin.org For instance, research on soybean preparations has demonstrated that 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid is converted into products including 13-oxo-9(Z),11(E)-tridecadienoic acid. acs.org This interconversion is a key part of plant defense and signaling pathways, where the production of various oxylipins is tightly controlled. db-thueringen.de

Catabolic Processes Involving β-Oxidation Cycles

Biosynthetic Regulation and Genetic Control of Fatty Acid Pathways Leading to this compound

The production of this compound is not directly regulated but is instead controlled by the broader regulatory networks governing the pathways in which it is an intermediate. The synthesis and degradation of fatty acids are subject to complex genetic and metabolic control to meet the cell's needs for energy, membrane synthesis, and signaling molecules.

The expression of genes involved in fatty acid β-oxidation, including the auxiliary enzymes required for unsaturated fatty acid breakdown, is often inducible. For example, in Arabidopsis, the gene AtDCI1, which encodes a Δ3,5,Δ2,4-dienoyl-CoA isomerase involved in the degradation of certain unsaturated fatty acids, is constitutively expressed but shows particular induction during seed germination, a period of high metabolic activity and lipid mobilization. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Quantification

Mass Spectrometry (MS) Applications

Mass spectrometry stands as a cornerstone in the analysis of lipids, offering high sensitivity and specificity. Various MS-based approaches are utilized to characterize tridecadienoic acid and its derivatives.

High-resolution mass spectrometry (HRMS) is a powerful tool for distinguishing between isomers, which are molecules that share the same molecular formula but have different structural arrangements. This is particularly crucial for dienoic fatty acids, where the position and geometry of the double bonds lead to numerous isomeric forms. While standard mass spectrometry can determine the molecular weight, HRMS provides highly accurate mass measurements, often to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule, which is a critical step in its identification.

In the context of this compound derivatives, HRMS has been instrumental in differentiating between geometric isomers. For instance, a study on the enzymatic products from 13-hydroperoxylinolenic acid successfully used high-resolution mass spectrometry to identify 13-oxo-trideca-9(Z),11(E)-dienoic acid methyl ester and its 9(E),11(E) geometric isomer. nih.gov The exact mass measurements provided by HRMS, in conjunction with other spectroscopic data, allowed for the unambiguous assignment of these structures. nih.gov

The ability to differentiate isomers is critical as different isomers can possess distinct biological activities. Techniques such as time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) are common HRMS platforms that provide the necessary resolving power for such detailed structural analysis. googleapis.com

Tandem mass spectrometry, or MS/MS, is an essential technique for the structural elucidation of molecules by analyzing their fragmentation patterns. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.orgwikipedia.org This process provides a "fingerprint" of the molecule, revealing details about its functional groups and the connectivity of its atoms. wikipedia.org

For fatty acids like this compound, MS/MS is invaluable for determining the location of double bonds and other functional groups along the acyl chain. The fragmentation patterns can reveal characteristic neutral losses and product ions that are diagnostic for specific structural features.

For example, the LC-MS/MS data for 13-oxo-9,11-tridecadienoic acid shows a precursor ion [M-H]⁻ at an m/z of 223.1333. nih.gov Upon fragmentation, it yields several product ions that can be used to confirm its structure. nih.gov The principles of fragmentation can be further understood from studies on similar lipid molecules. For instance, in the analysis of bile acid isomers, different hydroxylation patterns led to distinct fragmentation pathways, allowing for their differentiation. scielo.br Similarly, the analysis of hydroperoxides of linoleic acid using MS/MS in the presence of alkali metals yielded structure-diagnostic fragment ions that were highly useful in identifying the position of the hydroperoxy group. nih.gov

Table 1: LC-MS/MS Fragmentation Data for 13-Oxo-9,11-tridecadienoic acid

| Precursor Ion Type | Precursor m/z | Collision Energy | Top 5 Product Ion m/z | Relative Intensity |

| [M-H]⁻ | 223.1333 | 6V | 223.13503 | 100 |

| 195.13536 | 10.81 | |||

| 206.12621 | 8.30 | |||

| 205.12407 | 5.79 | |||

| 167.10646 | 5.60 | |||

| Data sourced from MassBank of North America (MoNA), record PR309071, as presented in PubChem CID 11106999. nih.gov |

Gas chromatography-mass spectrometry is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. boku.ac.at For non-volatile molecules like fatty acids, a chemical derivatization step is typically required to increase their volatility and thermal stability, making them suitable for GC analysis. boku.ac.at

GC-MS has been successfully applied to the analysis and quantification of derivatives of this compound. A study on plant oxylipins developed a GC-MS-based method for the simultaneous quantification of several compounds, including 13-oxo-9,11-tridecadienoic acid. nih.gov The method involved an in-situ derivatization with pentafluorobenzyl hydroxylamine (B1172632) to form the corresponding PFB oximes, which exhibit characteristic fragment ions in the mass spectrometer, facilitating their identification and quantification. nih.gov This derivatization also allows for highly selective and low-background analysis in the negative chemical ionization mode. nih.gov

The Human Metabolome Database provides predicted GC-MS spectra for 13-oxo-9,11-tridecadienoic acid, both in its non-derivatized form and as a trimethylsilyl (B98337) (TMS) derivative, illustrating the data obtained from this technique. The use of a flame ionization detector (FID) in conjunction with MS allows for reliable quantification. boku.ac.at

Table 2: Predicted GC-MS Data for 13-Oxo-9,11-tridecadienoic acid

| Compound Form | Ionization Energy | Ionization Mode | SPLASH ID |

| Non-derivatized | 70eV | Positive | splash10-002e-7900000000-844d83486b46b23ce3b6 |

| 1 TMS Derivative | 70eV | Positive | splash10-00vs-6910000000-266b724fa886536a075b |

| Data sourced from the Human Metabolome Database (HMDB). |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), coupled with mass spectrometry (LC-MS) is a powerful combination for the analysis of complex biological mixtures. mdpi.com HPLC separates compounds based on their physicochemical properties, and the mass spectrometer provides sensitive and selective detection and identification. mdpi.comwalshmedicalmedia.com

This technique has been applied to the study of this compound and its derivatives. For instance, an LC-MS method was used in a metabolomics study to analyze changes in the mesenteric lymph lipid profile of mice, which included the analysis of (3E,5E)-Tridecadienoic acid. In another study, ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) was used to analyze serum metabolomics for prostate cancer, and 13-oxo-9,11-tridecadienoic acid was among the identified metabolites.

Normal-phase HPLC has also been effectively used for the separation of isomers of this compound derivatives. In one study, the methyl ester derivatives of 13-oxo-trideca-9(Z),11(E)-dienoic acid and its geometric isomer were successfully separated and isolated using normal-phase HPLC, which allowed for their subsequent identification by mass spectrometry and NMR. nih.gov The choice of the chromatographic mode (normal-phase, reversed-phase, or silver-ion HPLC) is critical and depends on the specific isomers being separated. researchgate.netsigmaaldrich.comjocpr.com

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of large and labile molecules, including lipids. frontiersin.orgnih.gov In lipidomics, MALDI-TOF is often used for the rapid profiling of complex lipid mixtures directly from biological tissues or extracts. frontiersin.orgjove.com

While specific applications of MALDI-TOF for the analysis of this compound are not extensively documented, the technique is widely used for the broader characterization of fatty acids and other lipid classes. frontiersin.orgresearchgate.net In a typical MALDI-TOF lipidomics experiment, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. researchgate.net

This approach allows for the determination of the lipid composition of a sample by generating a profile of the molecular ions of the lipids present. jove.com For instance, MALDI-TOF MS has been used to profile triacylglycerides in various biological samples and to characterize the fatty acid composition of vegetable oils. jove.comresearchgate.net Given its utility in analyzing C13 fatty acids and other lipids, MALDI-TOF represents a valuable tool for the high-throughput lipidomic profiling of samples that may contain this compound and its derivatives. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC for Separation and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. googleapis.comnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their stereochemical arrangement. Both ¹H NMR and ¹³C NMR are routinely used in the analysis of fatty acids.

NMR has been decisively used in the identification of this compound derivatives. In the study that identified the enzymatic formation of 13-oxo-trideca-9,11-dienoic acid, nuclear magnetic resonance spectrometry was used to confirm the structure of the methyl ester derivatives of the 9(Z),11(E) and 9(E),11(E) isomers. nih.gov The chemical shifts and coupling constants of the protons in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the molecule's structure, including the configuration of the double bonds. researchgate.net

The analysis of NMR spectra for fatty acids involves the assignment of signals to specific protons and carbons in the molecule. For example, protons on double-bonded carbons typically resonate in a distinct region of the ¹H NMR spectrum, and their coupling constants can help determine the cis or trans geometry of the double bond. googleapis.com Similarly, the chemical shifts of the carbons in the ¹³C NMR spectrum are indicative of their chemical environment. nih.gov

One-Dimensional (¹H, ¹³C) and Two-Dimensional NMR (e.g., HSQC, COSY) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of organic molecules like this compound. emerypharma.comslideshare.net A combination of one-dimensional and two-dimensional NMR experiments provides unequivocal evidence of the compound's identity and stereochemistry. emerypharma.com

One-Dimensional NMR:

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. slideshare.net For a typical this compound, characteristic signals include those for the terminal methyl group, multiple methylene (B1212753) (CH₂) groups in the aliphatic chain, allylic protons adjacent to the double bonds, and olefinic protons within the double bonds. magritek.com The chemical shift, signal integration (which is proportional to the number of protons), and splitting patterns (multiplicity) are all crucial for assignment. libretexts.org For instance, olefinic protons typically resonate in the downfield region (around 5.3 ppm), while the long chain of methylene groups appears as a complex multiplet in the upfield region (around 1.3 ppm). magritek.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. magritek.com Key signals for this compound include the carboxyl carbon (typically > 170 ppm), olefinic carbons (around 120-140 ppm), and various aliphatic carbons along the chain. wisc.edu

Two-Dimensional NMR: Two-dimensional (2D) NMR techniques are essential for assembling the molecular structure by establishing connectivity between atoms. oxinst.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. oxinst.comcreative-biostructure.com It is instrumental in identifying adjacent protons and thus mapping out the carbon backbone of the fatty acid chain. oxinst.com Cross-peaks in a COSY spectrum reveal which protons are neighbors in the structure. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D NMR technique that correlates proton chemical shifts with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comcolumbia.edu Each cross-peak in an HSQC spectrum signifies a direct bond between a specific proton and a carbon atom, allowing for the unambiguous assignment of carbon signals based on their attached protons. columbia.eduhmdb.ca Multiplicity-edited versions of HSQC can also distinguish between CH, CH₂, and CH₃ groups. magritek.com

By combining the information from these NMR experiments, a detailed and definitive structural assignment of any this compound isomer can be achieved. researchgate.net

Computer-Assisted Structure Elucidation (CASE) Using NMR Data

Computer-Assisted Structure Elucidation (CASE) has emerged as a powerful tool to minimize the risk of incorrect structural assignments, especially for complex molecules. rsc.org These software programs utilize experimental data, primarily from 2D NMR experiments like COSY and HMBC (Heteronuclear Multiple Bond Correlation), to generate all possible structures consistent with the data. rsc.orgnih.gov

The general workflow of a CASE system involves:

Inputting the molecular formula, often determined by mass spectrometry. nih.gov

Providing spectral data from 1D and 2D NMR experiments. nih.gov

The software generates a "Molecular Connectivity Diagram" (MCD) based on the correlations observed. researchgate.net

All possible isomeric structures that fit the connectivity data are generated. acdlabs.com

These candidate structures are then ranked based on a comparison between their predicted NMR spectra and the experimental data, allowing for the identification of the most probable structure. acdlabs.comacdlabs.com

Modern CASE systems have become increasingly sophisticated and can elucidate the structures of large and complex natural products with high reliability. researchgate.netacdlabs.com While these programs are highly effective, they are intended to be used in conjunction with the expertise of a spectroscopist. acdlabs.com

Other Spectroscopic Techniques

While NMR is the cornerstone of structural elucidation, other spectroscopic methods provide complementary and crucial information about specific features of the molecule.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. specac.com Different bonds vibrate at characteristic frequencies when they absorb infrared radiation, resulting in a unique spectral "fingerprint". specac.com For this compound, the key IR absorptions are:

Carboxylic Acid O-H Stretch: A very broad and strong absorption band typically observed in the range of 3500-2500 cm⁻¹. utdallas.eduspectroscopyonline.com This broadness is a result of strong hydrogen bonding. spectroscopyonline.com

C-H Stretches: Absorptions for C-H bonds in the aliphatic chain appear just below 3000 cm⁻¹. If the double bonds are part of an alkene system, the =C-H stretch will appear slightly above 3000 cm⁻¹. vscht.cz

Carbonyl (C=O) Stretch: A sharp, strong absorption peak characteristic of the carboxylic acid group, typically found around 1710-1730 cm⁻¹ for saturated acids. specac.comutdallas.edu Conjugation with a double bond can shift this peak to a lower wavenumber (1685-1666 cm⁻¹). vscht.cz

C=C Stretch: The carbon-carbon double bond stretch appears in the 1680-1640 cm⁻¹ region, though its intensity can be variable.

C-O Stretch: A moderate to strong band for the carbon-oxygen single bond of the carboxylic acid is typically seen between 1320 and 1210 cm⁻¹. spectroscopyonline.com

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3500 | Strong, Very Broad |

| Carbonyl | C=O Stretch | 1700 - 1730 | Strong, Sharp |

| Alkene | =C-H Stretch | 3010 - 3100 | Medium |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Alkene | C=C Stretch | 1640 - 1680 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for identifying conjugated systems. uobabylon.edu.iq Organic compounds with conjugated π systems, where two or more double bonds are separated by a single bond, absorb strongly in the UV-Vis region (200-800 nm).

The absorption of UV light promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In conjugated systems, the energy gap between the HOMO and LUMO is smaller compared to isolated double bonds. uobabylon.edu.iq This results in the absorption of light at longer wavelengths (a bathochromic or red shift). uobabylon.edu.iq

For a this compound to be active in the typical UV range, its two double bonds must be in conjugation. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the substitution pattern around the double bonds. bspublications.net For example, the parent conjugated diene, 1,3-butadiene, has a λmax of 217 nm. davuniversity.org Increasing the length of the conjugated system or adding alkyl substituents to the double bonds shifts the λmax to longer wavelengths. bspublications.netpressbooks.pub

Infrared (IR) Spectroscopy for Functional Group Characterization

Chromatographic Separations for Isolation and Purification

The analysis of this compound often begins with its isolation from a complex mixture, such as a natural oil or a synthetic reaction product. Chromatographic techniques are essential for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of individual compounds from a mixture. cqvip.comnih.gov For fatty acids like this compound, Reverse-Phase HPLC (RP-HPLC) is commonly employed. researchgate.net

In a typical RP-HPLC setup:

Stationary Phase: A nonpolar column, such as one with octadecyl silane (B1218182) (C18) bonded to silica (B1680970) particles, is used. researchgate.net

Mobile Phase: A polar solvent mixture, often consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid, is used to elute the compounds. sielc.com

The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier. This allows for the effective separation of different fatty acids from each other and from other components in the sample matrix. cerealsgrains.org The isolated fractions can then be collected for further analysis by spectroscopic methods.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable planar chromatography techniques for the separation and preliminary identification of lipids, including fatty acids like this compound. aocs.orgwikipedia.orgsigmaaldrich.com These methods separate compounds based on their differential affinities for a stationary phase, typically silica gel or alumina (B75360) coated on a plate, and a mobile phase that moves up the plate via capillary action. wikipedia.orgsigmaaldrich.com

HPTLC improves upon conventional TLC by using plates with smaller and more uniform adsorbent particles, which leads to better separation efficiency and resolution. jove.comwikipedia.org This enhancement allows for more accurate quantitative analysis and lower limits of detection. wikipedia.org For fatty acid analysis, reversed-phase HPTLC plates (e.g., RP-18) are often employed, where separation is based on lipophilicity. researchgate.net

The general workflow for TLC/HPTLC analysis of fatty acids involves the following steps:

Sample Application : A solution containing the lipid extract is carefully spotted onto the HPTLC plate. jfda-online.com

Development : The plate is placed in a chamber containing a suitable mobile phase. For separating fatty acids, a mixture of solvents like hexane, diethyl ether, and acetic acid is commonly used. aocs.org The mobile phase ascends the plate, separating the fatty acid components based on their polarity. wikipedia.org

Visualization : Since fatty acids are typically colorless, a visualization step is required. This can be achieved by spraying the plate with a reagent like acidified copper sulfate (B86663) and heating it, which chars the lipid spots, making them visible. jove.comumich.edu Alternatively, plates containing a fluorescent indicator can be viewed under UV light. wikipedia.org

Quantification : Densitometry is used for the quantification of the separated fatty acids. This involves scanning the plate and measuring the intensity of the spots, which is proportional to the concentration of the analyte. csic.es

A study on the separation of oleic and ricinoleic acids using HPTLC demonstrated the technique's utility. actascientific.com Good resolution was achieved using toluene (B28343) as the mobile phase, with Rf values of 0.67 and 0.78, respectively. actascientific.com This indicates that different fatty acids can be effectively separated and quantified using HPTLC. While specific HPTLC methods for this compound are not extensively documented, the principles and methodologies applied to other unsaturated fatty acids are directly applicable.

Table 1: Comparison of TLC and HPTLC for Fatty Acid Analysis

| Feature | Thin-Layer Chromatography (TLC) | High-Performance Thin-Layer Chromatography (HPTLC) |

| Stationary Phase Particle Size | Larger, less uniform | Smaller, more uniform jove.comwikipedia.org |

| Resolution | Lower | Higher wikipedia.org |

| Sensitivity | Lower | Higher wikipedia.org |

| Analysis Time | Longer | Shorter aocs.org |

| Quantification | Semi-quantitative | Fully quantitative with densitometry csic.es |

| Typical Application | Reaction monitoring, purity checks wikipedia.org | Complex mixture separation, quantification csic.esresearchgate.net |

Integrated Omics Approaches

Lipidomics aims to provide a comprehensive and quantitative description of the entire set of lipids (the lipidome) in a biological system. For the analysis of fatty acids like this compound, lipidomics approaches are powerful for understanding their distribution within different lipid classes and their association with metabolic pathways. nih.gov

A typical lipidomics workflow for fatty acid profiling involves:

Lipid Extraction : Lipids are extracted from biological samples (e.g., plasma, tissues) using organic solvents. nih.gov

Separation and Detection : The extracted lipids are often analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.com LC separates the different lipid classes, and MS provides detailed structural information and quantification. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is also widely used for fatty acid analysis, often after converting the fatty acids to their more volatile methyl ester derivatives (FAMEs). nih.govplos.org

Data Analysis : The large datasets generated are processed using specialized software to identify and quantify individual lipid species.

Comprehensive lipidomics studies have successfully profiled a wide range of fatty acids in human plasma. For instance, one study quantified 61 different fatty acids, providing reference ranges for a healthy population. plos.org While this compound is a less common fatty acid, its presence has been noted in metabolomics databases, indicating it is part of the human metabolome.

Targeted lipidomics analysis, using techniques like multiple reaction monitoring (MRM) with tandem mass spectrometry (MS/MS), allows for the highly sensitive and specific quantification of selected lipid molecules, including specific fatty acids. avantiresearch.com This approach minimizes interferences and provides accurate quantitative data, which is crucial for understanding the biological roles of low-abundance fatty acids like this compound. avantiresearch.com

Table 2: Common Techniques in Lipidomics for Fatty Acid Analysis

| Technique | Principle | Advantages for Fatty Acid Profiling |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds (FAMEs) which are then ionized and detected by mass. nih.gov | Excellent separation of fatty acid isomers, high sensitivity. nih.govnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates lipids based on polarity, which are then ionized and detected by mass. mdpi.com | Can analyze intact lipids without derivatization, suitable for a wide range of lipid classes. mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, facilitating unambiguous identification. mdpi.comnih.gov | Increases confidence in fatty acid identification, especially for unknown or novel lipids. nih.gov |

Metabolomics in this compound Research

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system at a specific point in time. mdpi.com As fatty acids are key metabolites, metabolomics provides a powerful lens through which to study this compound in the context of broader metabolic pathways. nih.gov

Metabolomics studies can be untargeted, aiming to measure as many metabolites as possible to generate a global metabolic snapshot, or targeted, focusing on the quantification of a specific set of known metabolites. mdpi.com Both approaches have been used to investigate fatty acid metabolism.

The presence of this compound has been documented in metabolomics databases such as the Metabolomics Workbench, where it has been identified in studies on human erythrocytes and in subjects with Type 1 Diabetes. Specifically, 3E,5E-tridecadienoic acid has been listed as a metabolite in these studies. This suggests that this compound may have a role in or be affected by certain physiological and pathological states.

The analytical platforms used in metabolomics are similar to those in lipidomics, with LC-MS and GC-MS being the most common. mdpi.com These techniques allow for the sensitive detection and quantification of a wide array of metabolites, including this compound and related compounds. nih.govmdpi.com By integrating data on this compound with other metabolites, researchers can begin to map its connections to various metabolic pathways and understand its potential biological significance.

Synthetic Strategies and Chemical Derivatization of Tridecadienoic Acid

Stereoselective Synthesis of Tridecadienoic Acid Isomers and Analogs

Stereoselective synthesis is crucial for obtaining specific isomers of this compound, as the spatial arrangement of atoms, including the geometry of its double bonds and the configuration of any chiral centers, dictates its biological function. ethz.ch The synthesis of enantiomerically pure compounds is a primary goal in modern organic chemistry. nobelprize.org

The chiral pool synthesis, or chiron approach, is a highly effective strategy for creating enantiomerically pure molecules. mdpi.comddugu.ac.in This method utilizes readily available and inexpensive chiral molecules from nature, such as amino acids, sugars, terpenes, and hydroxy acids, as starting materials. mdpi.comddugu.ac.inwikipedia.org The inherent chirality of these natural building blocks is transferred to the target molecule through a sequence of chemical transformations. wikipedia.org

For the synthesis of a specific this compound isomer, this approach would involve:

Selection of a suitable chiral precursor: A natural product with a stereocenter that corresponds to a desired stereocenter in the target this compound analog would be chosen.

Synthetic manipulation: A series of reactions would be employed to modify the carbon skeleton and functional groups of the precursor to construct the final this compound structure, preserving the original chirality. ethz.ch

This method is one of the most straightforward ways to achieve asymmetric synthesis, as the stereochemistry is already established in the starting material. ddugu.ac.inresearchgate.net

Asymmetric synthesis encompasses methods that produce chiral compounds where one enantiomer or diastereomer is preferentially formed. ddugu.ac.in These techniques are essential when a suitable starting material is not available in the chiral pool. Key methodologies include the use of chiral auxiliaries and chiral catalysts. researchgate.netslideshare.net

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate. ddugu.ac.in This auxiliary group directs the stereochemical course of a reaction, leading to the formation of a new chiral center with a specific configuration. ethz.chpsu.edu After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This strategy allows for a high degree of diastereoselectivity. psu.edu

Chiral Catalysts: In catalytic asymmetric synthesis, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from a prochiral substrate. nobelprize.org The catalyst, often a metal complex with a chiral ligand or an organocatalyst, creates a chiral environment for the reaction, lowering the activation energy for the pathway leading to one enantiomer over the other. nobelprize.orgslideshare.net

These methodologies allow for the precise introduction of new stereocenters, which would be critical for synthesizing specific chiral analogs of this compound.

The geometry of the two double bonds in this compound is a form of stereoisomerism known as E/Z isomerism (a more general form of cis/trans isomerism). rsc.orgsrce.hr The specific E/Z configuration is critical for the molecule's shape and its interaction with biological systems. Controlling the geometry of these double bonds during synthesis is therefore a significant challenge that requires specific chemical reactions.

Synthetic strategies to achieve this control include:

Stereoselective Wittig-type Reactions: The Wittig reaction and its variations (e.g., the Horner-Wadsworth-Emmons reaction) are powerful tools for forming carbon-carbon double bonds. The choice of reagents, solvents, and reaction conditions can strongly influence whether the E (trans) or Z (cis) isomer is formed preferentially.

Alkyne Reductions: A common strategy involves the synthesis of an alkyne precursor, which is then selectively reduced to form a double bond. Catalytic hydrogenation using Lindlar's catalyst typically yields the Z-isomer, while dissolving metal reductions (e.g., sodium in liquid ammonia) produce the E-isomer.

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi coupling) can be highly stereospecific, allowing for the formation of double bonds while retaining the geometry of the starting vinyl-containing reactants.

Through the careful selection of synthetic routes, specific E,Z-isomers of this compound can be prepared for detailed study.

Asymmetric Synthesis Methodologies

Chemical Modification and Derivatization for Research Purposes

Chemical derivatization involves modifying the structure of this compound to facilitate its analysis or to probe its biological function. studymind.co.uk These modifications can alter the molecule's physical properties or introduce new functional groups for specific applications. biotechacademy.dk

Esterification is the process of converting a carboxylic acid into an ester. byjus.com For fatty acids like this compound, this is a fundamental derivatization technique used for several purposes. shimadzu.comresearchgate.net

Analytical Characterization: Free fatty acids are often polar and not volatile enough for direct analysis by gas chromatography (GC). shimadzu.com Converting them to their corresponding esters, most commonly methyl esters (FAMEs), increases their volatility and thermal stability, leading to improved chromatographic separation and detection by mass spectrometry (GC-MS). researchgate.net Other derivatizing agents, such as those forming tert-butyldimethylsilyl (TBDMS) esters, are also used. researchgate.net In-vial derivatization with alcohols like n-butanol has been shown to be an effective single-step method for GC analysis. shimadzu.com

Bioactivity Studies: Esterification can be used to modify the physicochemical properties of this compound, such as its solubility and ability to cross cell membranes. This allows researchers to study how these properties affect its biological activity. researchgate.net Enzymatic esterification using lipases is a common method for producing these modified esters under mild conditions. researchgate.net

The choice of derivatization agent is often guided by the specific analytical or biological question being addressed.

Table 1: Common Esterification Methods for Fatty Acids

| Derivatization Method | Reagent(s) | Purpose | Reference(s) |

|---|---|---|---|

| Methyl Esterification | Methanol with an acid catalyst (e.g., H₂SO₄) or base catalyst | Standard method for GC-MS analysis | aidic.it |

| TBDMS Esterification | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | GC-MS analysis, creates stable esters | researchgate.net |

| Alcohol Esterification (in-vial) | n-Butanol, n-Propanol, Ethanol with BF₃ | Simplified sample preparation for GC analysis | shimadzu.com |

| Enzymatic Esterification | Various alcohols with a lipase (B570770) catalyst (e.g., Candida antarctica lipase) | Bioactivity studies, synthesis under mild conditions | researchgate.net |

Introducing new functional groups into the this compound structure is a powerful strategy for creating chemical probes. studymind.co.uk These probes can be used to identify binding partners, visualize the molecule within cells, or study its metabolic fate.

Examples of such modifications include:

Derivatizing Carbonyl Groups: Oxo-tridecadienoic acids, which are known lipid peroxidation products, contain a ketone functional group. mdpi.comajol.info This ketone can be specifically targeted with reagents like 7-(diethylamino)coumarin-3-carbohydrazide (B10227) (CHH) to form a fluorescent hydrazone. mdpi.com This derivatization dramatically enhances the sensitivity of detection in analytical techniques like mass spectrometry. mdpi.com

Introducing Azide or Alkyne Groups: Functional groups like azides can be synthetically introduced into the fatty acid backbone. mdpi.com These groups are relatively inert in biological systems but can undergo highly specific and efficient "click chemistry" reactions, allowing the fatty acid to be linked to reporter tags, fluorescent dyes, or affinity probes.

These chemical modifications provide essential tools for advancing the research on this compound and its role in biological systems.

Synthesis of Labeled this compound for Metabolic Tracing

The synthesis of isotopically labeled compounds is a cornerstone of metabolic research, enabling scientists to track the journey of molecules through complex biological systems. symeres.com Stable, non-radioactive isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) are commonly incorporated into fatty acids like this compound to serve as tracers. medchemexpress.com These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by analytical instruments like mass spectrometers and NMR spectrometers, allowing for the elucidation of metabolic pathways, flux rates, and the fate of dietary fats. symeres.comnih.govfrontiersin.org

The general principle involves introducing the labeled fatty acid into a biological system (in vivo or in vitro) and monitoring the appearance of the isotopic label in downstream metabolites. nih.govnih.gov For instance, ¹³C-labeled this compound could be used to trace how its carbon skeleton is incorporated into more complex lipids, such as triglycerides or phospholipids, or how it is broken down through processes like beta-oxidation. researchgate.netresearchgate.net

Several chemical strategies can be employed to introduce isotopic labels into a fatty acid structure. The choice of method depends on the desired label (e.g., ²H or ¹³C) and the specific position of the label within the molecule. nih.govscielo.org.mx

Synthesis from Labeled Precursors : A common and flexible method involves the use of commercially available, isotopically enriched starting materials in a multi-step chemical synthesis. symeres.com For synthesizing a labeled unsaturated fatty acid, a plausible approach is the copper-catalyzed coupling of an appropriate organometallic reagent (like a Grignard reagent) containing the isotopic label with a second fragment to construct the full carbon chain. nih.gov To create this compound, this would involve coupling labeled and unsaturated precursors to build the C13 diene backbone.

Hydrogen-Deuterium Exchange : For deuterium labeling, H/D exchange reactions offer an efficient route. scielo.org.mx These reactions, often catalyzed by acids, bases, or metals, involve swapping hydrogen atoms on the molecule with deuterium from a deuterated source, such as deuterium oxide (D₂O). scielo.org.mx While effective, controlling the specific position of the exchange can be challenging, especially for non-activated C-H bonds.

Once synthesized, the labeled this compound is introduced to the biological system, and samples are analyzed, typically using mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.govfrontiersin.org The mass spectrometer detects the mass shift caused by the heavier isotopes, allowing for the quantification of the labeled compound and its metabolic products. frontiersin.org

Table 1: Overview of Labeled this compound Synthesis for Metabolic Tracing

| Feature | Description |

|---|---|

| Purpose | To trace the metabolic fate (e.g., absorption, transport, incorporation into complex lipids, catabolism) of this compound in biological systems. nih.govresearchgate.net |

| Common Isotopes | Carbon-13 (¹³C): A stable isotope used to trace the carbon backbone of the molecule. nih.govDeuterium (²H or D): A stable hydrogen isotope used as a tracer; its heavier mass can also be used to study kinetic isotope effects in enzymatic reactions. symeres.com | | General Synthetic Approaches | Chemical Synthesis: Building the molecule from smaller, isotopically enriched precursors. A key method is the coupling of an isotopically labeled Grignard reagent with an omega-bromo acid derivative. nih.govH/D Exchange: Replacement of hydrogen atoms with deuterium using a deuterium source like D₂O, often with a catalyst. scielo.org.mx | | Analytical Detection Methods | Mass Spectrometry (MS): GC-MS and LC-MS are used to separate metabolites and detect the mass difference between labeled and unlabeled molecules, allowing for quantification. nih.govfrontiersin.orgNuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the exact position of ¹³C labels within a molecule's structure. frontiersin.org |

Total Synthesis Approaches to Complex Natural Products Containing this compound Moieties (e.g., Macrolides)

The this compound carbon skeleton is a structural component found in a number of complex natural products, particularly in macrolides and other bioactive compounds isolated from marine and plant sources. The total synthesis of these molecules is a significant challenge in organic chemistry, requiring sophisticated strategies to control stereochemistry and construct large, intricate ring systems. The incorporation of the this compound moiety is a critical part of these synthetic endeavors.

A prominent example is Iriomoteolide-1a , a 20-membered macrolide isolated from the marine dinoflagellate Amphidinium sp. mdpi.com This compound exhibits powerful cytotoxic activity against human B lymphocyte cells. mdpi.com The total synthesis of the proposed structure of iriomoteolide-1a has been a target for several research groups, employing convergent strategies where large fragments of the molecule are synthesized separately before being joined together. rsc.orgnih.govacs.org

Key synthetic strategies used in the assembly of iriomoteolide-1a and similar macrolides include:

Yamaguchi Macrolactonization : A widely used method for forming the large macrolide ring (the macrocyclic lactone). This reaction involves the esterification between a seco-acid's carboxyl group and a hydroxyl group at the other end of the chain, facilitated by 2,4,6-trichlorobenzoyl chloride and DMAP (4-dimethylaminopyridine). nih.govresearchgate.net

Julia-Kocienski Olefination : This reaction is crucial for coupling complex fragments by forming a carbon-carbon double bond, often with high control over the E/Z stereochemistry. It is frequently used to connect major segments of the macrolide backbone. mdpi.comnih.govacs.org

Ring-Closing Metathesis (RCM) : An alternative powerful reaction for macrocycle formation, RCM uses ruthenium-based catalysts (like Grubbs' catalyst) to form a double bond and close the ring from a linear precursor with terminal alkenes. rsc.orgchimia.ch

Another example of a natural product featuring this structural unit is Huratoxin . This daphnane-type diterpenoid orthoester is a toxic compound found in Australian native Pimelea plants, which are responsible for "Pimelea poisoning" in cattle. mdpi.comnih.gov Huratoxin's structure includes a daphnane (B1241135) skeleton attached via an orthoester linkage to a (1E, 3E)-trideca-1,3-dienoic acid side chain. mdpi.com The synthesis of such daphnane orthoesters is exceptionally challenging due to the dense functionality and stereochemical complexity of the core structure and the sensitive orthoester linkage.

Table 2: Examples of Natural Products Containing a this compound Moiety and Key Synthetic Strategies

| Target Natural Product | This compound Moiety | Key Synthetic Strategies for Macrocycle/Fragment Assembly |

|---|---|---|

| Iriomoteolide-1a | Incorporated within the 20-membered macrolide ring structure. | Yamaguchi Macrolactonization, Julia-Kocienski Olefination, Ring-Closing Metathesis (RCM). mdpi.comrsc.orgnih.govacs.org |

| Huratoxin | (1E, 3E)-Trideca-1,3-dienoic acid attached via an orthoester linkage to a daphnane skeleton. mdpi.com | Synthesis focuses on constructing the complex daphnane core and the subsequent esterification to attach the fatty acid side chain. |

| 13-Oxo-9,11-tridecadienoic acid | A C13 keto-dienoic acid found as a plant oxylipin. db-thueringen.de | Synthesis has been reported, likely involving olefination and oxidation reactions to install the required functionality. db-thueringen.de |

Biological Roles and Mechanistic Investigations of Tridecadienoic Acid and Its Metabolites

Role in Plant Biochemistry and Defense Mechanisms

In plants, tridecadienoic acid metabolites are key components of the response to environmental stresses, including pathogen attack and physical damage. They are synthesized via the oxidative cleavage of larger fatty acids and are involved in direct defense and signaling cascades.

The synthesis of oxo-tridecadienoic acid in plants is notably increased in response to elicitors, which are molecules that trigger a defense response. In soybean cotyledons, the enzymatic activity of a homolytic hydroperoxide lyase (HPLS) is responsible for cleaving 13-hydroperoxylinolenic acid. nih.gov This reaction yields 13-oxo-trideca-9,11-dienoic acid and a volatile C5 compound. nih.gov Research has demonstrated that the activity of this HPLS enzyme is significantly enhanced following treatment with elicitors, indicating a clear role for its products in the plant's induced defense system. nih.govebi.ac.uk This upregulation suggests that the production of 13-oxo-tridecadienoic acid is a deliberate response to perceived threats.

Derivatives of this compound have demonstrated direct antimicrobial activity, contributing to the plant's chemical shield against fungal pathogens. Bioassays have confirmed that 13-oxo-tridecadienoic acid, particularly its α,β,γ,δ-unsaturated forms, possesses antifungal properties. nih.govebi.ac.uk In one study, 13-oxo-9,11-tridecadienoic acid was identified as one of the top five antimicrobial metabolites effective in controlling powdery mildew. researchgate.net These findings underscore the function of these compounds as phytoalexins or defense-related molecules that play a physiological role in the resistance mechanisms of host plants. nih.gov

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Finding | Source |

|---|---|---|

| 13-oxo-tridecadienoic acid | Shown to be an antifungal substance in chromatographic bioassays. nih.govebi.ac.uk | Kondo et al. (1995) |

The biosynthesis of this compound is intrinsically linked to the jasmonic acid (JA) pathway, a central signaling network for plant defense and development. Both pathways utilize the same precursors: polyunsaturated fatty acids like linolenic acid, which are oxygenated by lipoxygenases (LOX) to form 13-hydroperoxides. nih.govfrontiersin.org At this point, the pathway branches.

Jasmonic Acid Synthesis: The enzyme allene (B1206475) oxide synthase (AOS) converts the hydroperoxide into an unstable allene oxide, which is the first step toward producing jasmonic acid. mdpi.comresearchgate.net

Oxo-Tridecadienoic Acid Synthesis: Alternatively, the enzyme hydroperoxide lyase (HPL) cleaves the 13-hydroperoxide precursor, resulting in the formation of a C12 compound and, in some cases, a C13 compound like 13-oxo-tridecadienoic acid. nih.govnih.gov

This shared origin places this compound production in direct interaction with JA signaling, as they compete for the same initial substrate. The metabolites generated via the lipoxygenase and HPL pathways are thought to have physiological roles in the resistant actions of host plants. nih.gov

The enzymatic reaction that produces 13-oxo-tridecadienoic acid also generates volatile organic compounds (VOCs), which are crucial for plant communication and defense. The cleavage of 13-hydroperoxylinolenic acid by homolytic hydroperoxide lyase yields not only the non-volatile 13-oxo-trideca-9,11-dienoic acid but also the volatile C5 alcohol, 2-penten-1-ol. nih.govebi.ac.uk Similarly, the cleavage of 13-hydroperoxides can generate other five-carbon "pentyl" leaf volatiles (PLVs). nih.gov This dual production of a non-volatile defense compound and a volatile signaling molecule illustrates the efficiency of the lipoxygenase pathway in orchestrating a multi-faceted plant defense response. nih.gov

Table 2: Products of 13-Hydroperoxide Cleavage

| Enzyme | Precursor | Non-Volatile Product | Volatile Product | Source |

|---|---|---|---|---|

| Homolytic Hydroperoxide Lyase (HPLS) | 13-Hydroperoxylinolenic acid | 13-oxo-trideca-9,11-dienoic acid | 2-Penten-1-ol | Kondo et al. (1995) nih.gov |

Interactions within the Jasmonic Acid Pathway

Involvement in Insect Physiology

In insects, specific derivatives of this compound serve as crucial intermediates in the biosynthesis of essential developmental hormones.

Research has identified a this compound derivative as a direct precursor in the biosynthesis of juvenile hormones (JH) in the adult Cecropia moth (Hyalophora cecropia). nih.govresearchgate.net Specifically, 10-epoxy-7-ethyl-3,11-dimethyl-2,6-tridecadienoic acid is converted into JH I. nih.govnih.gov Experiments involving the injection of radiolabeled 10-epoxy-7-ethyl-3,11-dimethyl-2,6-tridecadienoic acid into male Cecropia moths showed its efficient incorporation into the final juvenile hormone. researchgate.net This finding highlights a critical role for this C13 acid in the endocrine system of this insect, where it is methylated to form the active hormone. nih.govresearchgate.net The corpora allata of the male moth produce the epoxy acid, which is then converted to JH in the accessory sex glands. usda.gov

Enzymatic Pathways in Insect Juvenile Hormone Biosynthesis

Juvenile hormones (JHs) are a group of sesquiterpenoid compounds that are crucial for regulating a wide array of physiological processes in insects, including development, metamorphosis, and reproduction. nih.govcaymanchem.com The biosynthesis of these hormones typically occurs in the corpora allata, a pair of endocrine glands in the insect brain. guidechem.com The canonical pathway begins with acetyl-CoA and proceeds through the mevalonate (B85504) (MVA) pathway to produce farnesyl pyrophosphate (FPP). caymanchem.com A series of enzymatic steps then converts FPP to farnesoic acid, which is subsequently methylated and epoxidized to yield the active juvenile hormone, most commonly JH III. nih.govguidechem.com

While the farnesoic acid-based pathway is common, research has revealed alternative pathways involving different precursors. A notable example is the biosynthesis of JH II in the Cecropia moth (Hyalophora cecropia). Early studies demonstrated that 10-epoxy-7-ethyl-3,11-dimethyl-2,6-tridecadienoic acid can serve as a direct precursor in the formation of JH II in this species. doi.org In these incorporation experiments, radiolabeled 10-epoxy-7-ethyl-3,11-dimethyl-2,6-tridecadienoic acid was efficiently converted into JH II, indicating that the terminal step in this specific biosynthetic route is the methylation of the carboxylic acid group. doi.org This finding highlights that while the general framework of JH biosynthesis is conserved, specific insect orders or species have evolved variations in the later steps of the pathway, utilizing precursors structurally distinct from farnesoic acid, such as a this compound derivative.

Microbial Metabolism and Bio-Transformations

Degradation by Yeasts (e.g., Yarrowia lipolytica)

The non-conventional oleaginous yeast Yarrowia lipolytica is well-regarded for its robust lipid metabolism, capable of both synthesizing and degrading a wide range of hydrophobic compounds, including fatty acids. frontiersin.orgocl-journal.org The degradation of fatty acids in yeast primarily occurs through the β-oxidation pathway located in peroxisomes. frontiersin.orggoogle.com This process involves a cycle of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA. frontiersin.org For unsaturated fatty acids, additional auxiliary enzymes, such as isomerases and reductases, are required to modify the structure of the double bonds to allow the core β-oxidation cycle to proceed. researchgate.net

While direct studies on the degradation of this compound as a primary substrate are not extensively documented, its role as a metabolic intermediate has been established. Research on the degradation of longer-chain unsaturated fatty acids in yeast provides clear evidence of the enzymatic machinery capable of processing this compound. For instance, the degradation pathway of 10-cis,13-cis-nonadecadienoic acid involves several rounds of β-oxidation that lead to the formation of an intermediate, 2-trans,7-cis-tridecadienoic acid. researchgate.net This this compound intermediate is then acted upon by the enzymes of the β-oxidation cycle for further degradation. researchgate.net This demonstrates that yeasts like Saccharomyces cerevisiae, and by extension the metabolically similar Y. lipolytica, possess the necessary enzymatic pathways to metabolize and catabolize this compound isomers as part of their broader lipid utilization capabilities.

Metabolic Byproduct in Engineered Microorganisms

Metabolic engineering of microorganisms for the production of biofuels and value-added chemicals has uncovered novel pathways and, in some cases, generated unexpected byproducts. This compound has emerged as a significant metabolic byproduct in engineered strains of Yarrowia lipolytica designed for pentane (B18724) production. nih.gov This biosynthetic pathway involves the heterologous expression of a soybean lipoxygenase (LOX) enzyme. nih.govresearchgate.net

The engineered pathway utilizes the yeast's native linoleic acid as a substrate. The soybean lipoxygenase enzyme cleaves the 18-carbon linoleic acid to produce two molecules: the desired C5 alkane, pentane, and a C13 compound, 13-oxo-cis-9,trans-11-tridecadienoic acid, as a byproduct. nih.govnih.govnih.gov Initial expression of this pathway yielded low titers of pentane, a result partially hindered by the formation of the this compound byproduct. nih.gov Subsequent efforts to optimize the pathway, including increasing substrate availability and overexpressing the lipoxygenase, led to increased pentane production, although the co-production of this compound remains an intrinsic feature of this specific engineered system. nih.govnih.gov

| Component | Description | Reference |

|---|---|---|

| Host Organism | Yarrowia lipolytica (oleaginous yeast) | nih.gov |

| Heterologous Enzyme | Soybean Lipoxygenase (GmLox1) | nih.gov |

| Substrate | Linoleic Acid (C18:2) | doi.orgnih.gov |

| Primary Product | Pentane (C5) | nih.gov |

| Metabolic Byproduct | 13-oxo-cis-9,trans-11-tridecadienoic acid (C13) | nih.govnih.gov |

Role in Bacterial Metabolism and Lipid Homeostasis

Bacteria exhibit highly adaptable metabolic systems to ensure survival under varying environmental conditions, with lipid metabolism being central to maintaining membrane integrity and function. researchgate.net A key aspect of this is lipid homeostasis, the process by which bacteria regulate the composition of fatty acids in their cell membranes to maintain optimal fluidity and permeability. nih.gov For example, in response to temperature shifts or acid stress, bacteria can alter the ratio of saturated to unsaturated fatty acids or produce modified lipids like cyclopropane (B1198618) fatty acids to adjust membrane properties. nih.govtaylorandfrancis.com

The metabolic pathways for fatty acid synthesis and degradation are fundamental components of bacterial physiology, providing energy, cellular building blocks, and essential cofactors. nih.govuobasrah.edu.iq However, despite the general understanding of these processes, the specific role of this compound in bacterial metabolism and lipid homeostasis is not well-documented in scientific literature. While bacteria actively metabolize a diverse pool of fatty acids, specific studies detailing the synthesis, degradation, or signaling functions of this compound in bacteria are scarce. Further research is needed to determine if this particular fatty acid plays a specialized role in the physiology of certain bacterial species or if it is simply a minor component of the general fatty acid pool.

Mechanistic Studies of Cellular Interactions (e.g., CD36 Receptor Interaction)

The Cluster of Differentiation 36 (CD36) is a multifunctional scavenger receptor expressed on the surface of various cell types, including macrophages, platelets, and endothelial cells. thno.org It plays a critical role in lipid metabolism by acting as a membrane-bound fatty acid translocase, facilitating the binding and uptake of long-chain fatty acids (LCFAs). researchgate.netnih.gov Beyond lipid transport, CD36 is involved in a range of biological processes, including immune recognition, angiogenesis, and apoptosis. thno.org

Structurally, CD36 possesses a large extracellular domain with a hydrophobic, pocket-like cavity that is believed to be the binding site for its lipid ligands. researchgate.netamegroups.org Studies have confirmed that CD36 has multiple high-affinity binding sites for LCFAs, and this interaction can modulate other receptor functions, such as the uptake of oxidized low-density lipoproteins (oxLDL). nih.gov this compound, a C13 fatty acid, is classified as a long-chain fatty acid. ebi.ac.uk Given this classification and the known promiscuity of the CD36 receptor in binding a wide array of LCFAs, it is plausible that this compound could act as a ligand for CD36. nih.gov While direct experimental studies specifically demonstrating the binding kinetics or functional consequences of a this compound-CD36 interaction are not prominent, its chemical nature places it within the class of molecules that the receptor is known to bind and transport.

| Feature | Description | Reference |

|---|---|---|

| Receptor Type | Class B Scavenger Receptor / Transmembrane Glycoprotein | thno.org |

| Primary Function | Transport of long-chain fatty acids (LCFAs), recognition of oxidized lipoproteins and apoptotic cells. | nih.gov |

| Ligand Binding | Binds a diverse range of ligands including LCFAs, thrombospondin-1, and oxidized phospholipids. | nih.govthno.org |

| Structural Feature | Contains a hydrophobic internal channel/cavity for lipid ligand binding. | researchgate.netamegroups.org |

| Potential Interaction | As a long-chain fatty acid, this compound is a potential ligand for CD36, though direct studies are limited. | nih.govebi.ac.uk |

Biotechnological Production and Engineering Approaches for Tridecadienoic Acid

Microbial Cell Factory Engineering for Biosynthesis

The engineering of microbial cells as factories for the production of specific fatty acids, including tridecadienoic acid, is a rapidly advancing field. By manipulating the metabolic pathways of microorganisms, it is possible to enhance the production of desired compounds and minimize the formation of others.

Metabolic Engineering of Oleaginous Yeasts (e.g., Yarrowia lipolytica) for Fatty Acid Production

The oleaginous yeast Yarrowia lipolytica is a prominent candidate for the production of fatty acids and their derivatives due to its natural ability to accumulate high levels of lipids. frontiersin.orgnih.govfrontiersin.org Metabolic engineering strategies in Y. lipolytica often focus on a "push-pull-block" approach to channel carbon flux towards the desired fatty acid products. acs.org

Pushing involves increasing the supply of precursors for fatty acid synthesis. This can be achieved by overexpressing key enzymes such as acetyl-CoA carboxylase (ACC) and hexokinase. nih.gov For instance, overexpressing the native YlAcc1 gene, which encodes for acetyl-CoA carboxylase, has been shown to increase lipid content. frontiersin.org

Pulling strategies aim to enhance the formation of fatty acids and their subsequent conversion. A key strategy is the expression of heterologous thioesterases (TEs), which cleave the growing fatty acyl chain from the fatty acid synthase (FAS) complex. nih.gov The choice of thioesterase can influence the chain length of the fatty acids produced. researchgate.net

Blocking involves the deletion or downregulation of competing metabolic pathways that consume fatty acids. A primary target for this approach is the β-oxidation pathway, which is responsible for fatty acid degradation. frontiersin.orgresearchgate.net Deletion of genes such as PEX10 and MFE1, which are involved in β-oxidation, can lead to increased lipid accumulation. researchgate.net

While the direct synthesis of this compound in Y. lipolytica is not a primary focus of many studies, the principles of metabolic engineering for general fatty acid overproduction are applicable. The production of specific unusual fatty acids has been demonstrated in Y. lipolytica, such as erucic acid, by inhibiting competing desaturases and overexpressing specific elongases. nih.gov

| Engineering Strategy | Target Gene/Enzyme | Organism | Objective |

| Push | Acetyl-CoA Carboxylase (ACC1) | Yarrowia lipolytica | Increase precursor supply for fatty acid synthesis. frontiersin.org |

| Pull | Thioesterase (tesA) | Escherichia coli in Y. lipolytica | Enhance fatty acid production by cleaving acyl-ACP. nih.gov |

| Block | β-oxidation (PEX10, MFE1) | Yarrowia lipolytica | Prevent degradation of fatty acids. researchgate.net |

| Substrate Specificity | Δ12 desaturase (FAD2) deletion | Yarrowia lipolytica | Increase availability of specific precursors (e.g., C18:1 for erucic acid). nih.gov |

Strategies to Minimize this compound as a Byproduct in Hydrocarbon Synthesis

Strategies to minimize the formation of this compound as a byproduct include:

Pathway Optimization: Modifying the enzymatic pathway to favor the production of the desired hydrocarbon over the byproduct. This could involve protein engineering of the lipoxygenase to alter its cleavage activity or the introduction of alternative enzymes with higher specificity for the desired reaction.

Substrate Engineering: Altering the fatty acid profile of the host organism to reduce the availability of the precursor for this compound formation (i.e., linoleic acid in the case of the GmLox1 pathway).

Byproduct Conversion: Engineering the microbial host to further metabolize the this compound byproduct into other valuable compounds or into intermediates that can be channeled back into the primary production pathway.

Initial work on expressing soybean lipoxygenase in Yarrowia lipolytica for pentane (B18724) production yielded low titers, highlighting the challenge posed by the formation of the this compound byproduct. researchgate.netresearchgate.net

Optimization of Gene Expression for Fatty Acid Synthesis and Transformation Enzymes

Optimizing the expression of genes involved in fatty acid synthesis and transformation is crucial for maximizing the production of target molecules. This involves not only increasing the expression of key enzymes but also balancing the expression levels across the entire metabolic pathway to avoid the accumulation of toxic intermediates and metabolic burden on the host cell. nih.gov

Key aspects of gene expression optimization include:

Promoter Engineering: Using strong, inducible, or constitutive promoters to control the timing and level of gene expression.

Codon Optimization: Adapting the codon usage of heterologous genes to match that of the host organism to improve translation efficiency and protein folding. mdpi.com

Gene Dosage: Determining the optimal copy number of each gene in the pathway to ensure a balanced flux of metabolites.

Targeted Gene Regulation: Employing tools like CRISPRi/a to precisely up- or down-regulate the expression of specific genes.

Studies have shown that modulating the expression of fatty acid synthesis genes, such as fabA and fabZ in Pseudomonas aeruginosa, can significantly alter the fatty acid profile of the produced biosurfactants. nih.govmdpi.com Similarly, the expression of fatty acid and triacylglycerol synthesis genes in oil palm has been studied to understand and potentially manipulate fatty acid composition. nih.gov

Enzymatic Biocatalysis for Selective Synthesis

Enzymatic biocatalysis offers a powerful alternative to whole-cell fermentation for the selective synthesis of fatty acids and their derivatives. This approach utilizes isolated enzymes, either in free or immobilized form, to perform specific chemical transformations with high selectivity and under mild reaction conditions.

Application of Immobilized Lipases for Fatty Acid Derivatization

Lipases are a versatile class of enzymes that catalyze the hydrolysis and synthesis of esters. Immobilization of lipases on solid supports can enhance their stability, activity, and reusability, making them highly attractive for industrial applications. mdpi.comnih.gov Immobilized lipases can be used for various fatty acid derivatization reactions, including:

Esterification: The synthesis of fatty acid esters, which have applications as biofuels, lubricants, and flavor compounds. rsc.orgmdpi.com

Transesterification: The conversion of one type of ester to another, for example, in the production of biodiesel from vegetable oils.

Interesterification: The rearrangement of fatty acid moieties within or between triacylglycerol molecules to produce structured lipids with desired physical and nutritional properties.

The choice of support material and immobilization method can significantly influence the performance of the immobilized lipase (B570770). usu.edu Hydrophobic supports are often used for lipase immobilization, as they can promote the interfacial activation of the enzyme. mdpi.com

Directed Evolution and Enzyme Engineering of Lipoxygenases and Hydroperoxide Lyases for Targeted Production

Directed evolution and rational enzyme engineering are powerful tools for tailoring the properties of enzymes to meet specific industrial needs. frontiersin.org These techniques can be applied to lipoxygenases and hydroperoxide lyases to improve their catalytic efficiency, substrate specificity, and stability for the targeted production of compounds like this compound or its precursors.

Lipoxygenases (LOXs) catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxy fatty acids. nih.gov These enzymes can be engineered to have new positional specificities, allowing for the synthesis of a wider range of hydroperoxides. nih.gov Directed evolution has been successfully used to enhance the catalytic activity and thermostability of LOXs. frontiersin.org

Hydroperoxide Lyases (HPLs) cleave the hydroperoxy fatty acids produced by LOXs to form aldehydes and oxo-acids. uliege.beuu.nl In some cases, this compound can be a product of this cleavage. nih.gov Engineering HPLs could allow for the selective production of specific aldehyde and oxo-acid products. Optimizing the production of HPLs in recombinant hosts is a key step for their application in biocatalytic cascades. mdpi.comgoogle.com

Sustainable Bioprocess Development for this compound and its Analogs

The transition from petrochemical-based manufacturing to sustainable bio-based production is critical for developing a green economy. Microbial fermentation processes offer a promising alternative for synthesizing valuable chemicals like this compound and its analogs from renewable resources. Developing these bioprocesses involves a multi-faceted approach, encompassing the selection of robust microbial chassis, metabolic engineering to optimize production pathways, and the implementation of efficient recovery and purification techniques.

A key focus in sustainable biomanufacturing is the use of oleaginous microorganisms, which can accumulate lipids to levels exceeding 20% of their biomass. frontiersin.orgfrontiersin.org Yeasts, in particular, are advantageous due to their rapid growth, amenability to genetic engineering, and capability to utilize a wide variety of low-cost, renewable feedstocks. nih.govfrontiersin.org Species such as Yarrowia lipolytica, Rhodosporidium toruloides, and Lipomyces starkeyi have emerged as prominent cell factories for producing fatty acids and their derivatives. nih.govnih.govfrontiersin.org Their ability to grow on industrial residues and lignocellulosic sugars enhances the economic viability and sustainability of the bioprocess. frontiersin.orgnih.govmdpi.com

The biotechnological production of this compound is primarily linked to its role as a co-product in engineered pathways for short-chain alkane synthesis. Specifically, research has demonstrated a proof-of-concept pathway for producing pentane in the oleaginous yeast Yarrowia lipolytica. researchgate.net This pathway involves the heterologous expression of a soybean lipoxygenase enzyme (Gmlox1), which catalyzes the cleavage of linoleic acid. researchgate.netsdu.edu.cn The enzymatic reaction inserts oxygen into the fatty acid chain, leading to its fragmentation into pentane and, as a major byproduct, 13-oxo-cis-9,11-(E)-tridecadienoic acid. researchgate.netsdu.edu.cn

Key Enzymes and Reactions in this compound Co-production

| Enzyme | Source Organism | Substrate | Products | Host Organism for Production | Reference |

|---|---|---|---|---|---|

| Soybean Lipoxygenase I (Gmlox1) | Soybean (Glycine max) | Linoleic acid | Pentane and 13-oxo-cis-9,11-(E)-tridecadienoic acid | Yarrowia lipolytica | sdu.edu.cn, researchgate.net |

Further metabolic engineering strategies aim to optimize the flux towards these fatty acid-derived products. These include blocking competing metabolic pathways, such as the native β-oxidation pathway for fatty acid degradation. frontiersin.org For instance, disrupting the multifunctional enzyme I (MFE1), a key component of β-oxidation, in Y. lipolytica has been explored to prevent the degradation of fatty acid intermediates, thereby increasing their availability for the desired conversion. researchgate.net

The sustainable production of this compound analogs, particularly long-chain dicarboxylic acids (DCAs), is another area of significant research. DCAs are valuable platform chemicals used as monomers for producing polymers like polyamides and polyesters, as well as in the formulation of lubricants and adhesives. Oleaginous yeasts are natural producers of DCAs via the ω-oxidation pathway, making them ideal candidates for high-yield production through genetic engineering. Metabolic engineering in yeasts like Candida tropicalis and Yarrowia lipolytica has successfully enhanced DCA production from fatty acids and alkanes.

Examples of Microbially Produced Dicarboxylic Acids (this compound Analogs)